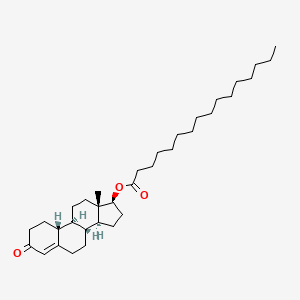
17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one is a synthetic steroidal compound with the molecular formula C34H56O3 and a molecular weight of 512.818 g/mol . This compound is a derivative of estrone, a naturally occurring estrogen, and is characterized by the presence of a long-chain fatty acid ester at the 17-beta position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one typically involves the esterification of estrone with hexadecanoic acid (palmitic acid). The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where estrone and hexadecanoic acid are combined in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation or large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or amides.
Wissenschaftliche Forschungsanwendungen
17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one has several scientific research applications:
Chemistry: Used as a model compound to study esterification and steroid chemistry.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its potential use in hormone replacement therapy and as a drug delivery system.
Wirkmechanismus
The mechanism of action of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates various signaling pathways that regulate gene expression and cellular functions. The long-chain ester group may also influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17beta-hydroxyestr-4-en-3-one 17-palmitate: Similar structure with a palmitate ester group.
17beta-hydroxy-2alpha,17-dimethylestr-4-en-3-one: Another synthetic steroid with different functional groups
Uniqueness
17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one is unique due to its specific esterification at the 17-beta position with a long-chain fatty acid. This modification can alter its biological activity and pharmacokinetic properties, making it distinct from other similar steroidal compounds .
Eigenschaften
CAS-Nummer |
55566-45-5 |
|---|---|
Molekularformel |
C34H56O3 |
Molekulargewicht |
512.8 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hexadecanoate |
InChI |
InChI=1S/C34H56O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(36)37-32-22-21-31-30-19-17-26-25-27(35)18-20-28(26)29(30)23-24-34(31,32)2/h25,28-32H,3-24H2,1-2H3/t28-,29+,30+,31-,32-,34-/m0/s1 |
InChI-Schlüssel |
QJVKGMSIXPIYHG-ONJHBZALSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















